Product packaging for 2-Phenylethane-1-sulfonyl fluoride(Cat. No.:CAS No. 2924-68-7)

2-Phenylethane-1-sulfonyl fluoride

Cat. No.: B3121737
CAS No.: 2924-68-7
M. Wt: 188.22 g/mol
InChI Key: BXUZCKBEUHXHQB-UHFFFAOYSA-N
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Description

2-Phenylethane-1-sulfonyl fluoride is a valuable aliphatic sulfonyl fluoride building block in modern chemical research . With a molecular formula of C8H9FO2S and a molecular weight of 188.03 g/mol, this compound is characterized by its sulfonyl fluoride moiety, which offers a unique balance of high stability in aqueous and physiological environments alongside tunable, latent reactivity . This profile makes it an essential reagent for Sulfur Fluoride Exchange (SuFEx), a next-generation click chemistry reaction class that enables the reliable and efficient formation of sulfonate and sulfonamide linkages under catalytic conditions . The primary research value of this compound lies in its application as a covalent probe and a precursor for targeted covalent inhibitors in chemical biology and drug discovery . Its electrophilic sulfur center can selectively engage with various nucleophilic amino acid residues in enzyme active sites, including serine, threonine, tyrosine, lysine, and histidine . This broad reactivity profile allows researchers to interrogate protein function and map previously undruggable biological targets, expanding the scope beyond traditional cysteine-reactive probes. The compound's stability ensures compatibility with complex experimental workflows, while its reactivity can be precisely unleashed in controlled environments . In synthetic chemistry, this reagent serves as a versatile intermediate for constructing diverse sulfonyl-based compounds. It can be used to synthesize sulfonamides via reaction with amines or sulfonate esters upon reaction with phenols and alcohols, facilitating the exploration of structure-activity relationships in medicinal chemistry programs . The compound is listed in numerous patents, underscoring its utility in developing innovative chemical entities and materials . This compound is provided for Research Use Only. It is strictly intended for laboratory research applications and is not approved for human or veterinary diagnostic or therapeutic use .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9FO2S B3121737 2-Phenylethane-1-sulfonyl fluoride CAS No. 2924-68-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-phenylethanesulfonyl fluoride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C8H9FO2S/c9-12(10,11)7-6-8-4-2-1-3-5-8/h1-5H,6-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

BXUZCKBEUHXHQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCS(=O)(=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9FO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306743
Record name Benzeneethanesulfonyl fluoride
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Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2924-68-7
Record name Benzeneethanesulfonyl fluoride
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Record name Benzeneethanesulfonyl fluoride
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Record name 2-phenylethane-1-sulfonyl fluoride
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Iii. Reaction Pathways and Mechanistic Elucidation of 2 Phenylethane 1 Sulfonyl Fluoride and Its Analogues

Mechanisms of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Reactions

SuFEx chemistry leverages the unique stability and latent reactivity of the sulfur(VI)-fluoride bond. nih.govmonash.edu While compounds like 2-phenylethane-1-sulfonyl fluoride are remarkably stable under many conditions, the S-F bond can be activated for exchange with various nucleophiles. nih.govchem-station.com This activation is crucial for the formation of new covalent bonds and is the essence of SuFEx's utility in chemical synthesis. The reaction's success is attributed to the careful balance between the high kinetic stability of the S(VI)-F bond and its susceptibility to activation under specific catalytic conditions. nih.govsigmaaldrich.comnih.gov

The central sulfur atom in sulfonyl fluorides is highly electrophilic due to the electron-withdrawing nature of the two oxygen atoms and the fluorine atom. nih.gov This inherent electrophilicity makes it a target for nucleophilic attack. The SuFEx reaction mechanism is primarily driven by the high positive charge on the central sulfur atom, which attracts nucleophiles. nih.gov The activation of the otherwise stable S(VI)-F bond is a critical step and can be achieved through various means, including the use of protons (H+) or silicon-based reagents (R₃Si⁺). chem-station.com

The activation process facilitates the departure of the fluoride ion, which is a key step in the exchange reaction. nih.gov The stability of the sulfonyl fluoride group to hydrolysis, oxidation, and reduction, coupled with its activatable nature, makes it a powerful tool in organic synthesis. nih.govnih.gov

Table 1: Key Features of Nucleophilic Activation in SuFEx

FeatureDescription
Electrophilic Sulfur(VI) Center The sulfur atom in R-SO₂F is highly electron-deficient and susceptible to nucleophilic attack. nih.gov
Activation Requirement The stable S-F bond requires activation by protons or silicon-based reagents to facilitate exchange. chem-station.com
Leaving Group Departure The activation process enables the fluoride ion to act as a leaving group. nih.gov
Reaction Selectivity Sulfonyl fluorides react chemoselectively at the sulfur center, unlike sulfonyl chlorides which can undergo side reactions. sigmaaldrich.com

Bases play a significant role in accelerating SuFEx reactions, particularly with oxygen and nitrogen nucleophiles. bohrium.com Various nitrogenous bases, including tertiary amines (e.g., triethylamine (B128534), Et₃N), amidines (e.g., DBU), guanidines, and phosphazenes, are effective catalysts. nih.govbohrium.com The reactivity of these base catalysts generally correlates with their pKaH values. nih.gov

These bases can activate the sulfur(VI) fluoride towards nucleophilic attack or activate the nucleophile itself. acs.org For instance, in reactions with alcohols, a base can deprotonate the alcohol to form a more nucleophilic alkoxide. nih.gov Similarly, with amines, the base can increase the nucleophilicity of the amine, thereby lowering the activation barrier for the reaction. researchgate.netacs.org A computational study on the reaction of methanesulfonyl fluoride with methylamine (B109427) demonstrated that a complementary base significantly lowers the reaction barrier by increasing the nucleophilicity of the primary amine through a hydrogen-bonding-like interaction in the transition state. acs.orgacs.org

The choice of base and its concentration can be tailored depending on the reactivity of the specific sulfonyl fluoride and the nucleophile. nih.govbohrium.com For example, the reaction of SO₂F₂ with aryl alcohols in the presence of Et₃N stops after monosubstitution, leaving the fluorosulfate (B1228806) S-F bond intact. nih.gov More basic catalysts like DBU are often required for subsequent reactions. nih.gov

Table 2: Common Bases Used in SuFEx Catalysis

Base CatalystAbbreviationClass
TriethylamineEt₃NTertiary Amine
1,8-Diazabicyclo[5.4.0]undec-7-eneDBUAmidine
2-tert-Butyl-1,1,3,3-tetramethylguanidine (B31305)BTMGGuanidine (B92328)
Phosphazene base P1-t-BuBEMPPhosphazene

Lewis acids have emerged as effective catalysts for SuFEx reactions, offering an alternative activation strategy to the more common base-catalyzed methods. nih.gov Metal-based Lewis acids, such as calcium(II) bis(trifluoromethanesulfonyl)imide (Ca(NTf₂)₂), have been successfully employed to catalyze the reaction of sulfonyl fluorides with silylated amines to form sulfonamides. nih.govresearchgate.netresearchgate.net This approach is significant as it expands the catalytic toolbox for SuFEx chemistry. claremont.edu

Mechanistic studies suggest that the Lewis acid activates the sulfonyl fluoride by coordinating to the sulfonyl oxygens and the fluorine atom. nih.gov This coordination enhances the electrophilicity of the sulfur center and stabilizes the departing fluoride anion. nih.gov In the case of Ca(NTf₂)₂-mediated reactions, a two-point contact between the calcium ion and the sulfonyl fluoride substrate has been proposed based on transition state analysis. nih.gov The use of silylated amines is beneficial as the silicon atom acts as a fluoride trap, preventing the formation of hydrofluoric acid and the irreversible formation of Ca-F bonds, which could inhibit catalytic turnover. nih.govclaremont.edu

Other metal Lewis acids have also been shown to be effective, demonstrating that this catalytic strategy is not limited to a single metal. nih.govresearchgate.net This development opens up new possibilities for designing SuFEx reactions with improved efficiency and substrate scope.

Fluoride trapping agents, particularly silicon-based reagents, play a crucial role in many SuFEx reactions. chem-station.com The high affinity of silicon for fluoride provides a thermodynamic driving force for the reaction. acs.org When using silyl-protected nucleophiles, such as silyl (B83357) ethers, the silyl group effectively captures the fluoride ion generated during the reaction, forming a stable Si-F bond. nih.gov

This trapping of the fluoride ion is beneficial for several reasons. It prevents the accumulation of fluoride ions in the reaction mixture, which could otherwise lead to reversible reactions or catalyst inhibition. nih.govclaremont.edu In Lewis acid-catalyzed reactions, the silicon trap prevents the formation of strong metal-fluoride bonds that would deactivate the catalyst. nih.govclaremont.edu

Furthermore, reagents like hexamethyldisilazane (B44280) (HMDS) can be used as both a silylating agent for in situ protection of nucleophiles like alcohols and as a fluoride scavenger. nih.govnih.gov The synergistic effect of a base catalyst and a silicon source, as seen in Accelerated SuFEx Click Chemistry (ASCC), can lead to significantly enhanced reaction rates. nih.gov

Computational studies, primarily using density functional theory (DFT), have provided valuable insights into the mechanisms of SuFEx reactions. acs.orgresearchgate.net These investigations have helped to elucidate the structures of transition states and the energetics of different reaction pathways.

For example, computational analysis of the base-catalyzed reaction between methanesulfonyl fluoride and methylamine revealed that the reaction proceeds through an Sₙ2-type mechanism. researchgate.netacs.org The study highlighted the crucial role of a complementary base in lowering the activation barrier by increasing the nucleophilicity of the amine nucleophile. acs.org

In the context of Lewis acid catalysis, computational studies of Ca(NTf₂)₂-mediated SuFEx reactions have supported a mechanism involving a two-point binding of the calcium ion to the sulfonyl fluoride substrate. nih.gov These calculations have also helped to understand the role of additives like DABCO, which can act as a Brønsted base to activate the amine nucleophile. nih.gov

Computational investigations have also been used to rationalize the reactivity order of different SuFExable hubs and to predict the feasibility of new SuFEx transformations. nih.gov These theoretical studies are a powerful complement to experimental work, providing a deeper understanding of the factors that govern SuFEx reactivity.

Radical Reactivity Profiles

While the primary reactivity of sulfonyl fluorides is defined by SuFEx chemistry, they can also participate in radical reactions. The fluorosulfonyl radical (FSO₂•) is a key intermediate in these transformations. rsc.orgdntb.gov.ua The development of methods for generating and utilizing this radical has opened up new avenues for the synthesis of sulfonyl fluorides. rsc.org

One notable example is the transition-metal-free radical 1,2-difunctionalization of unactivated alkenes. nih.gov In this process, a fluorosulfonyl radical adds to the alkene, and the resulting radical is then trapped by an alkynylating agent. This method provides access to β-alkynyl-fluorosulfonylalkanes, which can be further diversified using SuFEx chemistry. nih.gov

The generation of the FSO₂• radical can be achieved under photoredox conditions, providing a mild and efficient way to initiate radical fluorosulfonylation reactions. dntb.gov.ua This radical approach offers a complementary strategy to traditional cross-coupling methods for the synthesis of complex sulfonyl fluorides, including the late-stage functionalization of natural products. dntb.gov.ua

Click-Cycloaddition Chemistry of 2-Substituted-Alkynyl-1-sulfonyl Fluorides (SASFs)

While this compound itself does not possess a suitable moiety for cycloadditions, its alkynyl analogues, 2-substituted-alkynyl-1-sulfonyl fluorides (SASFs), are exceptionally versatile hubs in click chemistry.

Diversity-Oriented Clicking (DOC) is a synthetic strategy aimed at rapidly generating libraries of structurally diverse molecules from a central hub. SASFs are ideal for this approach as they combine two key reactive sites: the alkyne for classic carbon-carbon bond-forming click reactions and the sulfonyl fluoride for Sulfur(VI) Fluoride Exchange (SuFEx) chemistry. This dual reactivity allows for the modular assembly of complex, lead-like structures. The DOC strategy leverages SASFs in a variety of click-cycloaddition processes to produce an array of SuFEx-compatible heterocyclic compounds.

SASFs undergo highly stereoselective cycloaddition reactions with a range of partners. These reactions are central to the DOC strategy and provide access to a wide variety of functionalized ring systems.

[3+2] Cycloadditions: SASFs react with 1,3-dipoles, such as azides and nitrile oxides, to form five-membered heterocyclic rings like triazoles and isoxazoles. These reactions proceed with high regioselectivity.

[4+2] Cycloadditions: In reactions with dienes and hetero-dienes, SASFs act as potent dienophiles in Diels-Alder reactions. These cycloadditions exhibit impressive stereoselectivity, yielding densely functionalized three-dimensional bicyclic adducts.

Through these stereoselective cycloadditions, a single SASF hub can be converted into a diverse library of sulfonyl fluoride-containing molecules, which can be further modified at the sulfonyl fluoride group via SuFEx chemistry.

Cycloaddition TypeSASF PartnerResulting Core StructureKey Feature
[3+2] Dipolar CycloadditionAzides, Nitrile OxidesTriazoles, IsoxazolesForms 5-membered heterocycles.
[4+2] Diels-AlderDienes, Hetero-dienesBicyclic AdductsCreates 3D-scaffolds with high stereoselectivity.

Other Electrophilic and Nucleophilic Transformations

The sulfonyl fluoride moiety in this compound governs its reactivity in polar reactions. The sulfur atom is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the fluorine atom. This electrophilicity is the basis for its most important reaction: nucleophilic substitution at the sulfur center.

This reactivity is the cornerstone of SuFEx click chemistry. The sulfonyl fluoride group, while stable in aqueous environments, can be activated to react with nucleophiles such as phenols (to form sulfonate esters) or amines (to form sulfonamides). This reaction involves the displacement of the fluoride anion. The process can be facilitated by catalysts like organosuperbases or cesium carbonate.

The sulfonyl fluoride group is considered a "privileged warhead" in chemical biology because it can form stable covalent bonds with nucleophilic amino acid residues (e.g., serine, lysine, tyrosine) in proteins, making it a valuable tool for creating covalent inhibitors and chemical probes.

While the sulfur center is electrophilic, the potential for nucleophilic attack at other positions or for the compound to act as a nucleophile (e.g., via deprotonation of the α-carbon) also exists, though this can lead

Michael Additions (e.g., β-Arylethenesulfonyl Fluorides as Acceptors)

The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a cornerstone of carbon-carbon and carbon-heteroatom bond formation. byjus.com In the context of sulfonyl fluorides, β-arylethenesulfonyl fluorides have emerged as competent Michael acceptors, although their reactivity is modulated by electronic factors. nih.govacs.org

β-Arylethenesulfonyl fluorides are recognized as bis-electrophiles, capable of reacting either at the alkenyl moiety via Michael addition or at the sulfonyl fluoride group through sulfur(VI) fluoride exchange (SuFEx) chemistry. nih.govnih.gov The selectivity of the reaction pathway is dependent on the nature of the nucleophile and the reaction conditions. While strong nucleophiles can attack the sulfur center, many nucleophiles preferentially undergo Michael addition. nih.gov

Compared to the highly reactive ethenesulfonyl fluoride (ESF), often dubbed "the most perfect Michael-acceptor," β-aryl-substituted analogues exhibit attenuated electrophilicity, being approximately 4.5 orders of magnitude less reactive. acs.org This reduced reactivity necessitates specific conditions for successful Michael additions, particularly with carbon-based nucleophiles.

Research has demonstrated the successful Michael addition of various nucleophiles to β-arylethenesulfonyl fluorides. For instance, secondary amines react to form the corresponding Michael adducts, with satisfactory yields achieved when electron-withdrawing groups are present on the aromatic ring of the sulfonyl fluoride. nih.gov The reaction of dialkyl malonates with β-arylethenesulfonyl fluorides has been achieved under high-pressure conditions (9 kbar), catalyzed by a tertiary amino-thiourea organocatalyst, affording chiral alkanesulfonyl fluorides in high yields and enantioselectivities. acs.orgresearchgate.net This highlights the utility of high-pressure conditions to promote reactions with less electrophilic Michael acceptors.

The general mechanism for the Michael addition to a β-arylethenesulfonyl fluoride involves the nucleophilic attack at the β-carbon of the alkene, leading to the formation of a resonance-stabilized enolate intermediate. Subsequent protonation of this intermediate yields the final adduct. byjus.com In organocatalyzed additions, such as the reaction with dialkyl malonates, a bifunctional catalyst can activate both the nucleophile and the electrophile. For example, a thiourea-based catalyst can complex the malonate anion through hydrogen bonding, while the protonated amino group of the catalyst interacts with the oxygen atoms of the sulfonyl fluoride group, facilitating the conjugate addition. researchgate.net

A tandem reaction sequence involving an intermolecular Michael addition followed by an intramolecular SuFEx process has been reported for the reaction of allyl ketones with ethenesulfonyl fluoride, catalyzed by a Brønsted base, to yield γ-alkenylated δ-sultones. chemrxiv.org This demonstrates the potential for cascade reactions initiated by a Michael addition to a sulfonyl fluoride-containing acceptor.

Table 1: Michael Addition of Secondary Amines to β-Arylethenesulfonyl Fluorides
Amine NucleophileAryl Substituent on Sulfonyl FluorideProduct Yield (%)Reference
Pyrrolidine4-Nitrophenyl95 nih.gov
Pyrrolidine4-Cyanophenyl92 nih.gov
Morpholine4-Nitrophenyl93 nih.gov
Piperidine4-Bromophenyl78 nih.gov
Table 2: High-Pressure Organocatalytic Michael Addition of Dialkyl Malonates to β-Arylethenesulfonyl Fluorides
Dialkyl MalonateAryl Substituent on Sulfonyl FluorideProduct Yield (%)Enantiomeric Excess (ee, %)Reference
Diethyl malonatePhenyl9690 acs.orgresearchgate.net
Di-tert-butyl malonate4-Chlorophenyl8592 acs.orgresearchgate.net
Diethyl malonate4-Methoxyphenyl7888 acs.orgresearchgate.net
Diethyl malonate2-Naphthyl9185 acs.orgresearchgate.net

Friedel-Crafts Reactions involving Sulfonyl Fluorides

The Friedel-Crafts reaction, a fundamental method for attaching substituents to aromatic rings, traditionally involves the reaction of an alkyl or acyl halide with an aromatic compound in the presence of a strong Lewis acid catalyst. wikipedia.orglibretexts.org The application of this reaction to sulfonyl fluorides provides a direct route to aryl sulfones.

Sulfonyl fluorides can undergo Friedel-Crafts-type reactions with arenes to form sulfones. wikipedia.org However, the inherent stability and reduced reactivity of the S-F bond compared to S-Cl bond necessitates the use of strong Lewis acids or other activation methods. acs.org Lewis acid catalysis is proposed to proceed via the formation of a Lewis acid/base adduct with either the sulfonyl oxygens or the fluorine atom, thereby increasing the electrophilicity of the sulfur center. acs.orgnih.gov

While direct Friedel-Crafts sulfonylation using this compound is not extensively documented, the reactivity of analogous sulfonyl fluorides in such transformations provides valuable insights. For instance, the synthesis of aryl alkyl and aryl vinyl sulfones has been achieved through Friedel-Crafts reactions of sulfonyl fluorides. nih.gov The activation of sulfonyl fluorides with strong Lewis acids can generate a highly electrophilic species that readily undergoes electrophilic aromatic substitution with electron-rich aromatic compounds. nih.gov

In some cases, the Friedel-Crafts reaction can be promoted by organosuperbases or by leveraging hydrogen bonding to activate the S(VI)-F bond. nih.gov The choice of catalyst and reaction conditions is crucial to overcome the stability of the sulfonyl fluoride and to achieve efficient sulfonylation of the aromatic substrate.

Table 3: Lewis Acids Used in the Activation of Sulfonyl Fluorides for Friedel-Crafts Type Reactions
Lewis AcidProposed Mode of ActivationReference
Aluminum chloride (AlCl₃)Formation of an acylium-like center wikipedia.org
Calcium triflimide [Ca(NTf₂)₂]Coordination to sulfonyl oxygens or fluorine acs.org
Boron trifluoride (BF₃)Abstraction of fluoride nih.gov

Olefination Reactions with Sulfonyl Fluoride Derivatives (e.g., Phenylmethylsulfonyl fluoride)

Olefination reactions are a broad class of chemical transformations that convert carbonyl compounds into alkenes. The Julia-Kocienski olefination, a modification of the original Julia olefination, is a prominent method that utilizes heteroaryl sulfones to produce alkenes with good stereoselectivity, often favoring the E-isomer. nih.govorganic-chemistry.org This reaction proceeds through the addition of a sulfonyl-stabilized carbanion to a carbonyl compound, followed by a rearrangement and elimination sequence.

While this compound itself is not the primary substrate in this context, its analogs, particularly those with a methylene (B1212753) group adjacent to the sulfonyl fluoride, can conceptually participate in similar transformations. For example, phenylmethylsulfonyl fluoride can be deprotonated at the α-carbon to generate a nucleophilic carbanion. This carbanion can then react with aldehydes or ketones. cas.cn

The Julia-Kocienski olefination typically involves the use of sulfones like benzothiazol-2-yl (BT) or 1-phenyl-1H-tetrazol-5-yl (PT) sulfones. nih.govorganic-chemistry.org The reaction mechanism involves the initial addition of the sulfonyl carbanion to the carbonyl group to form a β-alkoxy sulfone intermediate. This intermediate then undergoes a Smiles rearrangement and fragmentation to yield the alkene product. The stereochemical outcome of the reaction can be influenced by the nature of the sulfone, the base, and the solvent used. organic-chemistry.org

A related olefination strategy involves the use of methanedisulfonyl fluoride (MDSF), which can transform aromatic aldehydes into β-arylethenesulfonyl fluorides. This reaction is proposed to mimic the Horner-Wadsworth-Emmons olefination, proceeding through the addition of the carbanion of MDSF to the aldehyde, followed by cyclization and fragmentation of a four-membered ring intermediate. nih.govacs.org This demonstrates the utility of sulfonyl fluoride derivatives in synthesizing unsaturated sulfonyl fluorides, which are valuable precursors in their own right.

Table 4: Julia-Kocienski Olefination Reagents and their General Stereoselectivity
Sulfone ReagentTypical StereoselectivityReference
Benzothiazol-2-yl (BT) sulfonesGood E-selectivity nih.govorganic-chemistry.org
1-Phenyl-1H-tetrazol-5-yl (PT) sulfonesGood E-selectivity nih.govorganic-chemistry.org
Pyridinyl sulfonesHigh Z-selectivity organic-chemistry.org

Deoxygenative Halogenation

Deoxygenative halogenation is a process that replaces a hydroxyl group in an alcohol with a halogen atom. Traditional methods often employ harsh reagents. cas.cn More recent developments have focused on milder and more selective reagent systems. The use of sulfonyl fluorides in this context is an emerging area of interest.

Another strategy for deoxygenative halogenation utilizes a reagent system such as Ph₃P/XCH₂CH₂X (where X = Cl, Br, I), which has proven effective for the conversion of alcohols and aldehydes to the corresponding halides. cas.cnacs.org While this method does not directly use a sulfonyl fluoride as the primary reagent, it represents the broader context of modern deoxygenative halogenation techniques.

The direct use of a compound like this compound for deoxygenative halogenation is less common. However, the principles of alcohol activation via sulfonate ester formation are relevant. An alcohol can react with a sulfonyl halide to form a sulfonate ester, which is an excellent leaving group. youtube.com Subsequent nucleophilic attack by a halide ion can then displace the sulfonate group to form the alkyl halide. The efficiency of this process would depend on the reactivity of the sulfonyl fluoride and the nucleophilicity of the halide source. Deoxyfluorination of alcohols has been achieved using various sulfonyl fluorides, such as PyFluor and perfluorobutanesulfonyl fluoride (PBSF), highlighting the potential of this class of compounds as reagents for deoxygenative halogenation. ucla.eduyoutube.com

Table 5: Reagents for Deoxygenative Halogenation of Alcohols
Reagent SystemType of HalogenationSubstrate ScopeReference
Sulfuryl fluoride (SO₂F₂) / Halide sourceHalogenation (via fluorosulfate)Primary and secondary alcohols nih.gov
Ph₃P / XCH₂CH₂X (X = Cl, Br, I)Chlorination, Bromination, IodinationPrimary, secondary, tertiary alcohols, aldehydes cas.cnacs.org
PyFluor / BaseFluorinationPrimary and secondary alcohols ucla.eduyoutube.com
Perfluorobutanesulfonyl fluoride (PBSF) / BaseFluorinationPrimary and secondary alcohols ucla.eduyoutube.com

Iv. Synthetic Utility and Transformative Applications of 2 Phenylethane 1 Sulfonyl Fluoride Scaffolds

Versatility as a Building Block in Complex Molecule Synthesis

The inherent chemical characteristics of 2-phenylethane-1-sulfonyl fluoride (B91410) and related aliphatic sulfonyl fluorides make them highly adaptable precursors for a wide range of chemical transformations. The sulfonyl fluoride moiety can act as a robust leaving group or a precursor to a reactive sulfonyl radical, while the phenethyl group can be modified or participate in cyclization reactions. This dual functionality allows for a broad spectrum of synthetic applications, from the construction of intricate heterocyclic frameworks to the introduction of valuable pharmacophores.

Aliphatic sulfonyl fluorides serve as key precursors in the synthesis of various sulfonyl fluoride-containing heterocycles. While direct cyclization of 2-phenylethane-1-sulfonyl fluoride itself is a specific application, the broader class of aliphatic sulfonyl fluorides has been extensively used. For instance, visible-light-mediated radical cyclization of aliphatic sulfonyl fluorides derived from carboxylic acids has been shown to produce a range of heterocyclic structures. nih.gov This approach takes advantage of the generation of a radical at the alkyl chain, which can then undergo intramolecular addition to a suitably positioned reactive group.

Furthermore, the functionalization of the aromatic ring of this compound can introduce reactive sites for intramolecular cyclization, leading to the formation of fused heterocyclic systems. The development of methods for the synthesis of aliphatic sulfonyl fluorides from readily available starting materials like alkyl halides and carboxylic acids has significantly expanded the scope of these cyclization reactions. nih.govccspublishing.org.cnrsc.org The resulting heterocyclic sulfonyl fluorides are valuable intermediates, as the sulfonyl fluoride group can be further functionalized, for example, through SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. researchgate.netresearchgate.net

A significant advancement in the utility of sulfonyl fluoride scaffolds is the synthesis of β-alkynyl-fluorosulfonylalkanes. A transition-metal-free radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes has been developed, utilizing alkynyl sulfonyl fluorides as both FSO₂-radical precursors and radical traps. nih.govd-nb.info This method provides a direct route to aliphatic sulfonyl fluorides bearing a β-alkynyl substituent, a valuable functional group for further transformations. nih.gov

The reaction proceeds with high atom economy and demonstrates broad functional group tolerance, even allowing for the formation of challenging quaternary carbon centers. nih.govd-nb.info The resulting β-alkynyl-fluorosulfonylalkanes are versatile intermediates that can undergo further diversification. The sulfonyl fluoride moiety can participate in SuFEx click chemistry to yield sulfonates and sulfonamides, while the alkyne can be transformed into other functional groups, such as in the hydrolysis to δ-keto sulfonyl fluorides. nih.gov

A representative reaction involves the treatment of an unactivated alkene with an alkynyl sulfonyl fluoride in the presence of a radical initiator. The reaction of 3-methylbut-3-en-1-yl benzoate (B1203000) with 2-phenylethyne-1-sulfonyl fluoride, for example, yields the corresponding β-alkynyl-fluorosulfonylalkane with a quaternary center. d-nb.info

Table 1: Synthesis of β-Alkynyl-fluorosulfonylalkanes via Radical Alkynylation

Alkene SubstrateAlkynyl Sulfonyl FluorideProductYield (%)
3-Methylbut-3-en-1-yl benzoate2-Phenylethyne-1-sulfonyl fluoride2-(2-(Fluorosulfonyl)-4-methyl-4-(benzoyloxy)butyl)-1-phenylethyne52
Data sourced from a study on radical 1-fluorosulfonyl-2-alkynylation of unactivated alkenes. d-nb.info

The reactivity of β-arylethenesulfonyl fluorides, which are structurally related to this compound, has been harnessed for the synthesis of δ-sultone-fused benzofurans. An organocatalytic annulative SuFEx reaction of β-arylethenesulfonyl fluorides with benzofuran-3(2H)-ones has been reported to produce these complex heterocyclic structures in high yields. chemrxiv.orgresearchgate.net

The reaction proceeds via a tandem Michael addition-intramolecular SuFEx click reaction mechanism. chemrxiv.org Under the catalysis of an organic base like 1,3,5-triazabicyclo[4.4.0]dec-5-ene (BTMG), the benzofuran-3(2H)-one undergoes a Michael addition to the β-arylethenesulfonyl fluoride. Subsequent intramolecular SuFEx reaction leads to the formation of the δ-sultone-fused benzofuran (B130515) ring system. chemrxiv.orgchemrxiv.org The use of molecular sieves as a scavenger for the generated hydrogen fluoride is crucial for the efficiency of the reaction. chemrxiv.org This methodology has also been extended to the synthesis of δ-sultone-fused indoles using oxindoles as the starting material. researchgate.net

Table 2: Organocatalytic Synthesis of δ-Sultone-fused Benzofurans

Benzofuran-3(2H)-one Derivativeβ-Arylethenesulfonyl FluorideCatalystProductYield (%)
Benzofuran-3(2H)-one2-Phenylethene-1-sulfonyl fluorideBTMG3a,4-Dihydro-2H-benzo d-nb.infonih.govfuro[2,3-c] Current time information in Bangalore, IN.rsc.orgoxathiine-3-phenyl 2,2-dioxide99
Reaction conditions: Substrates (0.20 mmol and 0.30 mmol respectively), BTMG (0.02 mmol), and molecular sieves in MeCN at room temperature for 6 hours. chemrxiv.org

Oxetane (B1205548) and azetidine (B1206935) sulfonyl fluorides have emerged as highly valuable building blocks in drug discovery, serving as precursors to novel pharmacophore motifs. nih.govacs.org These four-membered heterocycles can significantly influence the physicochemical properties of drug candidates. digitellinc.comacs.org A key transformation of these scaffolds is the defluorosulfonylative (deFS) coupling reaction, where the sulfonyl fluoride acts as a carbocation precursor under mild thermal conditions. nih.govacs.org

This unusual reactivity pathway allows for the coupling of oxetane and azetidine moieties with a broad range of nucleophiles, including amines, NH-azoles, sulfoximines, and phosphorus-based nucleophiles, to generate a diverse array of 3,3-disubstituted oxetanes and azetidines. acs.orgnih.gov This strategy provides access to novel chemical space and allows for the synthesis of oxetane and azetidine analogs of known bioactive molecules and marketed drugs. nih.govacs.org For instance, the deFS reaction has been successfully applied to the late-stage functionalization of complex molecules like fluoxetine (B1211875) and amlodipine (B1666008) with an azetidine moiety. nih.gov

Alternatively, under anionic conditions, these scaffolds can undergo the more conventional SuFEx pathway to yield oxetane- and azetidine-sulfur(VI) derivatives. nih.govacs.org

Table 3: Defluorosulfonylative Coupling of Oxetane and Azetidine Sulfonyl Fluorides

Sulfonyl FluorideNucleophileProduct
3-Aryl-oxetane-3-sulfonyl fluorideAmine3-Amino-3-aryl-oxetane
N-Boc-azetidine-3-sulfonyl fluorideFluoxetineAzetidine-functionalized fluoxetine
This table represents the general transformation and examples of complex molecules functionalized. nih.govresearchgate.net

Aliphatic sulfonyl fluoride derivatives have proven to be excellent precursors for the synthesis of enaminyl and sulfanyl (B85325) vinyl sulfonyl fluorides. These reactions often utilize activated sulfonyl fluoride reagents such as 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) and 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF).

The synthesis of enaminyl sulfonyl fluorides can be achieved through the reaction of primary and secondary amines with activated vinyl sulfonyl fluorides. For example, a clickable connective hub, 1-bromo-2-triazolethane-1-sulfonyl fluoride (BTESF), has been developed for the fluorosulfonylvinylation of a wide range of amines, including amino acids and pharmaceuticals. researchgate.net This method provides a straightforward route to highly functionalized enaminyl sulfonyl fluorides with potential applications in medicinal chemistry. researchgate.net

Similarly, the construction of β-sulfanyl vinyl sulfonyl fluorides is accomplished through the addition of thiols to activated sulfonyl fluorides like BPESF in the presence of an organic base. rsc.org This reaction is characterized by its broad substrate scope, mild conditions, and high stereoselectivity, yielding highly functionalized sulfanyl vinyl sulfonyl fluorides. These products can be further diversified, for instance, by converting them into enaminyl sulfonyl fluorides. rsc.org

A copper-catalyzed cascade reaction provides an efficient method for the construction of pyrazole-containing aliphatic sulfonyl fluorides. rsc.org This transformation involves the reaction of α-diazocarbonyl compounds with ethenesulfonyl fluoride (ESF). rsc.org The reaction proceeds with high regioselectivity and atom economy, offering a direct route to these valuable heterocyclic structures. rsc.org

The proposed mechanism involves an initial 1,3-dipolar cycloaddition of the α-diazocarbonyl compound with ethenesulfonyl fluoride to form a [3+2]-cycloaddition adduct. Subsequent hydrolysis and cyclization under basic conditions generate a pyrazole (B372694) derivative. Finally, a regioselective conjugate addition of this pyrazole intermediate with a second molecule of ESF affords the desired pyrazolyl aliphatic sulfonyl fluoride. This methodology has been shown to be applicable to a gram-scale synthesis and the resulting products can be further derivatized into sulfonamides and sulfonates.

While this method uses ethenesulfonyl fluoride, the principles can be extended to other activated aliphatic sulfonyl fluorides, demonstrating a powerful strategy for incorporating the sulfonyl fluoride moiety into pyrazole-based scaffolds, which are prevalent in medicinal chemistry. acs.org

Strategies for Late-Stage Derivatization and Diversification

The remarkable stability of the sulfonyl fluoride group allows for a wide range of chemical modifications to be performed on other parts of the molecule without affecting the S-F bond. sigmaaldrich.comnih.gov This chemoselectivity is a cornerstone of its utility in synthetic chemistry, particularly for late-stage diversification strategies where a core molecular scaffold is elaborated into a library of related analogues.

The premier application of the sulfonyl fluoride group is its participation in the Sulfur(VI) Fluoride Exchange (SuFEx) reaction, a powerful click chemistry transformation. sigmaaldrich.com This reaction allows for the efficient and high-yielding formation of sulfonates and sulfonamides through the reaction of this compound with alcohol (phenolic) and amine nucleophiles, respectively. The process is characterized by its operational simplicity and tolerance of a wide array of functional groups. nih.gov

The reaction typically proceeds under basic conditions or with specific catalysts to activate the otherwise stable sulfonyl fluoride. nih.gov This controlled reactivity allows the -SO2F group to be carried through multiple synthetic steps and then be "clicked" with a desired nucleophile at a late stage. This strategy is exceptionally valuable for creating libraries of compounds where the phenethylsulfonyl core remains constant while the terminal group is varied.

Table 1: Representative SuFEx Reactions of this compound

EntryNucleophileProduct ClassRepresentative Product
1Phenol (B47542)SulfonatePhenyl 2-phenylethane-1-sulfonate
2Aniline (B41778)SulfonamideN-Phenyl-2-phenylethane-1-sulfonamide
3BenzylamineSulfonamideN-Benzyl-2-phenylethane-1-sulfonamide
4MorpholineSulfonamide4-((2-Phenylethyl)sulfonyl)morpholine

The sulfur atom in the this compound moiety exists in the +6 oxidation state (SVI), which is the highest stable oxidation state for sulfur. Consequently, this sulfur atom cannot be further oxidized to a sulfoxide (B87167) or sulfone. The sulfonyl group is a product of oxidation, not a substrate for it. acs.orgresearchgate.net

However, the stability of the sulfonyl fluoride group allows for selective oxidation of other, lower-valent sulfur atoms that may be present elsewhere in the molecule. For instance, if a derivative of this compound were synthesized to contain a remote thioether functionality (e.g., a -(S)-CH₃ group on the phenyl ring), that thioether could be selectively oxidized to the corresponding sulfoxide and subsequently to the sulfone using standard oxidizing agents. The sulfonyl fluoride group would remain inert during such transformations, showcasing its utility as a stable anchor group during the manipulation of other functionalities.

The robust nature of the sulfonyl fluoride functional group makes it an ideal spectator in a variety of functional group interconversions (FGIs) performed on other parts of the molecule. nih.gov Its resistance to many common reagents, including mild oxidants, reductants, and acylating agents, allows for the chemical modification of remote functional groups without compromising the integrity of the SuFEx handle.

For example, a derivative such as 4-(2-(fluorosulfonyl)ethyl)phenylethan-1-ol could undergo oxidation of its benzylic alcohol to the corresponding ketone using standard reagents like pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation. The same alcohol could be acylated to form an acetate (B1210297) by treatment with acetic anhydride (B1165640) and a base. Conversely, a derivative like 1-(2-(fluorosulfonyl)ethyl)-4-nitrobenzene could have its nitro group reduced to an aniline via catalytic hydrogenation, all while leaving the sulfonyl fluoride group intact and available for subsequent SuFEx reactions. This orthogonality is a key advantage in the synthesis of complex, polyfunctional molecules.

Contributions to Medicinal Chemistry and Agrochemical Discovery (from a synthetic perspective)

The unique combination of stability and latent reactivity makes sulfonyl fluorides powerful tools in the discovery of new bioactive compounds. nih.govnih.gov They serve as privileged "warheads" for covalent inhibitors and as versatile connective hubs for building diverse molecular libraries. nih.govnih.gov

In medicinal and agrochemical discovery, the ability to rapidly synthesize and test a wide variety of analogues of a lead compound is crucial for optimizing properties such as potency, selectivity, and pharmacokinetics. This process, known as developing structure-activity relationships (SAR), is greatly accelerated by the use of SuFExable hubs. nih.govnih.gov

This compound can function as such a hub. It can be appended to a known pharmacophore or a core structure of interest. This new, sulfonyl fluoride-tagged molecule then becomes a versatile intermediate. Through parallel SuFEx reactions with a large panel of diverse amines and phenols, a library of corresponding sulfonamides and sulfonates can be generated with minimal synthetic effort. nih.gov This late-stage functionalization approach allows chemists to systematically probe the chemical space around a lead structure, leading to the rapid identification of analogues with improved biological profiles. nih.govrsc.org

Table 2: Conceptual Use of this compound as a SuFExable Hub

Core Structure (Hypothetical Drug)SuFExable IntermediateDiversification via SuFEx with...Resulting Analogue LibraryPurpose
Core-NH₂ Core-NH-CO-(CH₂)₂-Ph-SO₂F Panel of R-OH / R₁R₂-NHCore-NH-CO-(CH₂)₂-Ph-SO₂-OR / Core-NH-CO-(CH₂)₂-Ph-SO₂-NR₁R₂ SAR Exploration

Sulfonyl fluorides are recognized as a class of "privileged" functional groups in chemical biology, most famously for their ability to act as covalent inhibitors of serine proteases. nih.gov Compounds like phenylmethylsulfonyl fluoride (PMSF) are classic examples of this reactivity. The this compound scaffold provides a direct synthetic entry point to classes of molecules with high potential for biological activity.

By reacting this compound with various amines and phenols, libraries of sulfonamides and sulfonates can be synthesized. These structural motifs are prevalent in a wide range of approved drugs and agrochemicals. Screening these libraries can lead to the identification of novel hits with valuable biological properties. For instance, libraries derived from similar SuFExable hubs have yielded compounds with potent antibacterial activity against MRSA and others that act as inhibitors of human neutrophil elastase (hNE). chemrxiv.org Therefore, this compound is a key starting material for generating structurally diverse compounds with a high probability of exhibiting useful biological effects.

V. Advanced Characterization and Analytical Methodologies in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., ¹H, ¹⁹F NMR for structural confirmation and yield determination)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of 2-Phenylethane-1-sulfonyl fluoride (B91410). Both proton (¹H) and fluorine-19 (¹⁹F) NMR are utilized to confirm the molecular structure and can be adapted for quantitative analysis to determine reaction yields. rsc.org

¹H NMR Spectroscopy: The ¹H NMR spectrum provides a detailed map of the hydrogen atoms within the molecule. For 2-Phenylethane-1-sulfonyl fluoride, the spectrum is characterized by distinct signals corresponding to the aromatic protons of the phenyl group and the aliphatic protons of the ethyl chain. The aromatic protons typically appear as a multiplet in the downfield region (around 7.2-7.4 ppm), while the two methylene (B1212753) groups (-CH₂-) of the ethyl chain present as two distinct triplets. The methylene group adjacent to the phenyl ring (-CH₂-Ph) and the one adjacent to the sulfonyl fluoride group (-CH₂-SO₂F) have characteristic chemical shifts and coupling patterns that confirm their connectivity. One study reported the following ¹H NMR data in CDCl₃: multiplets for the aromatic and phenethyl protons in the range of δ 7.41–7.23 ppm, and two multiplets for the ethyl chain protons at δ 3.75–3.53 ppm and δ 3.29–3.18 ppm. rsc.org Another source provides more specific assignments: aromatic protons appear as multiplets between 7.36 and 7.20 ppm, with the -CH₂-SO₂F protons and -CH₂-Ph protons appearing as distinct multiplets as well. rsc.org

¹⁹F NMR Spectroscopy: Given the presence of a fluorine atom, ¹⁹F NMR is a highly sensitive and informative technique. nih.gov The fluorine-19 nucleus has a spin of 1/2 and 100% natural abundance, resulting in sharp signals over a wide chemical shift range. nih.gov This makes it an excellent probe for confirming the presence of the sulfonyl fluoride group (-SO₂F). The chemical shift of the fluorine atom is highly sensitive to its local electronic environment. In related compounds, the ¹⁹F signal for a sulfonyl fluoride group appears at a characteristic chemical shift. For instance, in a study on the synthesis of 2-oxo-2-phenylethane-1-sulfonyl fluoride, the ¹⁹F NMR signal was observed at δ 62.9 ppm in CDCl₃. rsc.org While specific data for this compound is not always published in routine characterizations, its analysis is crucial for confirming successful synthesis. Yields of reactions producing this and other sulfonyl fluorides are often calculated using ¹⁹F NMR with an internal standard like trifluorotoluene (PhCF₃). rsc.org

Table 1: Representative NMR Data for this compound

Nucleus Chemical Shift (δ, ppm) Multiplicity Assignment Reference
¹H 7.36 – 7.20 m Ar-H rsc.orgrsc.org
¹H 3.75 – 3.53 m -CH₂ -SO₂F rsc.org
¹H 3.29 – 3.18 m Ph-CH₂ - rsc.org
¹⁹F Typically ~50-70 ppm t -SO₂F rsc.org (by analogy)

Note: Chemical shifts are dependent on the solvent and spectrometer frequency. The multiplicity of the ¹⁹F signal is expected to be a triplet due to coupling with the adjacent -CH₂- group.

X-ray Crystallography for Absolute Stereochemistry and Structural Elucidation

X-ray crystallography stands as the definitive method for determining the three-dimensional structure of a crystalline compound. If this compound is obtained as a single crystal suitable for analysis, this technique can provide precise measurements of bond lengths, bond angles, and torsional angles.

This method would unequivocally confirm the connectivity of the atoms, showing the phenethyl group attached to the sulfur atom of the sulfonyl fluoride moiety. For molecules that possess chirality, X-ray crystallography on a single crystal of one enantiomer allows for the determination of the absolute stereochemistry. While this compound itself is achiral, derivatives with substituents on the ethyl chain could be chiral. In such cases, as demonstrated in studies of related chiral sulfonyl fluorides, X-ray analysis is essential for assigning the absolute configuration (R/S) of the stereocenters. semanticscholar.orgacs.org The resulting crystal structure provides an unambiguous depiction of the molecule's conformation in the solid state, which can be crucial for understanding its packing in the crystal lattice and for computational modeling studies.

Mass Spectrometry (e.g., High-Resolution Mass Spectrometry for molecular formula confirmation)

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. High-Resolution Mass Spectrometry (HRMS) is particularly vital as it can determine the mass of a molecule with extremely high accuracy (typically to within 0.001 mass units). This precision allows for the unambiguous determination of a compound's molecular formula.

For this compound (C₈H₉FO₂S), the theoretical monoisotopic mass can be calculated precisely. When analyzed by HRMS, the experimentally measured mass must match this theoretical value, thereby confirming the elemental composition. A study reported an experimental HRMS (ESI) value for the sodium adduct [M+Na]⁺ of 211.0216, which is in close agreement with the calculated value of 211.0205, confirming the molecular formula. tue.nl This technique is also used to detect key intermediates or adducts in reaction monitoring, such as the detection of a TEMPO-fluorosulfonyl adduct by HRMS to confirm a radical mechanism. conicet.gov.ar

Table 2: Predicted HRMS Data for this compound (C₈H₉FO₂S)

Adduct Molecular Formula Calculated m/z
[M+H]⁺ C₈H₁₀FO₂S⁺ 189.0380
[M+Na]⁺ C₈H₉FO₂SNa⁺ 211.0200
[M+K]⁺ C₈H₉FO₂SK⁺ 226.9939

Note: These values are theoretical and serve as the benchmark for experimental HRMS results.

Kinetic Studies and Radical Probe Experiments for Mechanistic Insights

Understanding the reaction mechanisms involving this compound requires kinetic studies and specialized experiments designed to detect reactive intermediates like radicals.

Kinetic Studies: The sulfonyl fluoride group is known to react with nucleophiles, a property exploited in "Sulfur(VI) Fluoride Exchange" (SuFEx) click chemistry and in the development of chemical probes that covalently modify proteins. acs.orgdatapdf.com Kinetic studies measure the rate of these reactions under various conditions (e.g., changing catalyst, temperature, or reactant concentrations). For example, the rate of reaction of this compound with enzymes or other biological nucleophiles can be quantified to determine its potency and mechanism of action as an inhibitor. datapdf.com In a study on Lewis acid-catalyzed SuFEx reactions, the reaction of this compound with an amine was monitored to determine the effect of the catalyst, showing a significant rate and yield enhancement from 38% to 81% upon addition of the catalyst. nih.govacs.orgresearchgate.net

Radical Probe Experiments: To investigate whether a reaction proceeds through a radical pathway, radical probe experiments are conducted. These experiments often involve the use of "radical traps" or "radical clocks." A radical trap, such as TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl), is a stable radical that will quickly react with any transient radical species in the reaction mixture, forming a stable adduct that can be detected, often by mass spectrometry. conicet.gov.ar If the formation of the product from this compound is inhibited in the presence of TEMPO and a TEMPO-adduct is observed, it provides strong evidence for a radical mechanism. conicet.gov.ar A radical clock is a molecule that, upon forming a radical, undergoes a characteristic rearrangement at a known rate. The observation of the rearranged product can provide evidence for the existence and lifetime of a radical intermediate.

Computational Chemistry for Electronic Structure and Reactivity Prediction

Computational chemistry, particularly using methods like Density Functional Theory (DFT), provides theoretical insights that complement experimental findings. These calculations can predict the geometric and electronic structure of this compound, as well as its reactivity.

Electronic Structure: DFT calculations can model the molecule's three-dimensional shape and the distribution of electrons. This allows for the visualization of the electrostatic potential map, which highlights electron-rich and electron-poor regions of the molecule, predicting sites susceptible to nucleophilic or electrophilic attack. The sulfur atom of the sulfonyl fluoride group is known to be highly electrophilic, a feature that can be quantified through computational analysis.

Reactivity Prediction: Computational methods can be used to model entire reaction pathways, calculating the energies of reactants, transition states, and products. This allows chemists to predict the feasibility of a proposed mechanism and understand factors influencing reaction rates and selectivity. For instance, DFT calculations have been used to rationalize the stereoselective outcomes of reactions involving sulfonyl-containing compounds. researchgate.net In studies of related systems, DFT has been crucial in explaining the mechanisms of radical fluorosulfonylation reactions and predicting the stability of intermediates, providing a theoretical foundation for the experimental observations. acs.org

Vi. Future Research Directions and Emerging Paradigms for 2 Phenylethane 1 Sulfonyl Fluoride

Innovations in Green and Sustainable Synthetic Protocols

A major thrust in contemporary chemical synthesis is the development of environmentally benign protocols, a paradigm that directly influences the future production of 2-Phenylethane-1-sulfonyl fluoride (B91410). Traditional methods for synthesizing sulfonyl fluorides often rely on hazardous reagents like potassium bifluoride (KHF2), which is corrosive and reactive with glassware, or toxic gases like SO2F2. sciencedaily.comeurekalert.orgfigshare.com Innovations are aimed at replacing these with safer, more sustainable alternatives.

Recent breakthroughs include:

Aqueous Synthesis: The use of water as a reaction medium is a cornerstone of green chemistry. Surfactant-based catalytic systems have been developed to enable the nucleophilic fluorination of sulfonyl chlorides in water, achieving good conversions to the desired sulfonyl fluorides. digitellinc.com Another mild procedure involves the direct chloride/fluoride exchange from a sulfonyl chloride starting material in a simple potassium fluoride and water/acetone biphasic mixture, providing high yields for a wide scope of substrates. nih.gov

Stable Starting Materials: To circumvent the instability of sulfonyl chloride precursors, methods starting from more stable and readily available compounds like thiols and disulfides are being prioritized. researchgate.netfigshare.com One-pot processes have been developed that use green oxidants, such as sodium hypochlorite (B82951) pentahydrate (NaOCl·5H2O), in combination with potassium fluoride (KF) as the sole fluorine source. researchgate.net A recently developed method allows for the efficient conversion of thiols and disulfides into sulfonyl fluorides using the highly reactive SHC5® and KF, producing only non-toxic salt by-products. sciencedaily.comeurekalert.org

Electrochemical Synthesis: Electrochemical methods represent a significant advance in sustainable synthesis. tue.nl The electrochemical oxidative coupling of thiols or disulfides with potassium fluoride offers a mild, environmentally friendly route to sulfonyl fluorides. nih.govacs.org This approach avoids the need for chemical oxidants and can be performed at room temperature, displaying a broad substrate scope that includes alkyl, benzyl, and aryl thiols. nih.govacs.org Transitioning these methods to continuous flow reactors has been shown to dramatically reduce reaction times from hours to minutes. tue.nl

These sustainable strategies are directly applicable to the synthesis of 2-Phenylethane-1-sulfonyl fluoride, paving the way for safer, scalable, and more cost-effective production. eurekalert.org

Table 1: Comparison of Green Synthetic Protocols for Sulfonyl Fluorides

Method Starting Material Fluorine Source Key Advantages Relevant Findings
Aqueous Halogen Exchange Sulfonyl Chlorides Potassium Fluoride (KF) Avoids hazardous organic solvents; mild conditions. Good conversions (up to 93%) achieved using surfactant-based catalysis in water. digitellinc.com
One-Pot Oxidation/Fluorination Thiols, Disulfides Potassium Fluoride (KF) Uses stable starting materials; green oxidants; simple protocol. Efficient synthesis with non-toxic by-products (NaCl, KCl); scalable and safe. researchgate.netsciencedaily.comeurekalert.org
Electrochemical Coupling Thiols, Disulfides Potassium Fluoride (KF) No chemical oxidant needed; mild conditions; broad scope. Rapid conversion in continuous flow systems (5 mins vs. hours in batch). nih.govtue.nl

Design and Application of Novel Catalytic Systems for Sulfur(VI) Chemistry

The inherent stability of the sulfur(VI)-fluorine bond necessitates catalysis to unlock its reactivity for Sulfur(VI) Fluoride Exchange (SuFEx) reactions. mdpi.comnih.gov The development of novel catalytic systems is crucial for expanding the applications of this compound in modular synthesis. researchgate.netnih.gov

Key areas of catalyst innovation include:

Organocatalysis: Nitrogen-based organic bases are prominent catalysts. While 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) has been widely used, its mechanism is still under investigation. acs.orgnih.gov More recent developments include the use of hydroxybenzotriazole (B1436442) (HOBt) as a nucleophilic catalyst, which, in the presence of a silicon co-additive like 1,1,3,3-tetramethyldisiloxane (B107390) (TMDS), facilitates the reaction of sulfonyl fluorides with amines at room temperature. acs.orgnih.govchemrxiv.org Sterically hindered guanidine (B92328) bases, such as Barton's base (BTMG), have been shown to be highly effective, achieving near-perfect catalysis for SuFEx reactions in minutes with low catalyst loadings. cshl.edu

Metal-Based Catalysis: Transition metals offer powerful catalytic pathways. Bismuth(III) catalysts have been shown to facilitate the synthesis of aryl sulfonyl fluorides from boronic acids through a redox-neutral cycle. acs.org Palladium-catalyzed methods have been developed to convert aryl halides and triflates into sulfonyl fluorides, nih.gov and copper catalysis has been used for the fluorosulfurylation of aryl diazonium salts. acs.org

Autocatalysis: In certain protic systems, the formation of the highly stable bifluoride anion ([FHF]⁻) from released fluoride can serve as an autocatalytic mechanism, activating the sulfonyl fluoride toward further nucleophilic substitution. acs.org

These diverse catalytic strategies provide a toolkit for activating this compound, enabling its precise and efficient reaction with a wide array of nucleophiles under increasingly mild conditions.

Table 2: Emerging Catalytic Systems for SuFEx Reactions

Catalyst Type Example Catalyst Mechanism/Features Typical Substrates
Organocatalyst (Guanidine) Barton's Base (BTMG) Highly active, sterically hindered base; synergistic with silane (B1218182) additives (HMDS). Aryl/Alkyl Sulfonyl Fluorides, Alcohols. cshl.edu
Organocatalyst (Nucleophilic) Hydroxybenzotriazole (HOBt) Nucleophilic catalysis; requires silane co-additive (TMDS). Sulfonyl Fluorides, Amines. acs.orgnih.gov
Main Group Metal Catalyst Bismuth(III) Complexes Redox-neutral organometallic cycle; SO₂ insertion. (Hetero)aryl Boronic Acids. acs.org
Transition Metal Catalyst Palladium Complexes Cross-coupling with SO₂ surrogates (DABSO), followed by fluorination. Aryl Halides/Triflates. mdpi.comnih.gov

Broadening Substrate Scope and Enhancing Functional Group Compatibility

A critical goal for the evolution of SuFEx chemistry is to ensure that reactions involving hubs like this compound are tolerant of a wide range of functional groups and can be applied to a diverse array of molecular scaffolds. This enhances their utility in complex molecule synthesis and late-stage functionalization. mdpi.comacs.org

Research has demonstrated the remarkable compatibility of modern sulfonyl fluoride synthesis and derivatization methods:

Diverse Starting Materials: Electrochemical synthesis has proven effective for a wide variety of structurally and electronically distinct thiols, including those with electron-neutral, electron-donating, and electron-withdrawing substituents, with yields ranging from 37% to 99%. nih.gov The protocol is even compatible with amino acids like cysteine. acs.org Bismuth-catalyzed methods show excellent yields for a broad range of aryl and heteroaryl boronic acids. acs.org

Functional Group Tolerance: The development of mild reaction conditions has been key to expanding functional group tolerance. For instance, the synthesis of sulfonyl fluorides from sulfonamides using Pyry-BF₄ is highly chemoselective for the amino group, allowing the reaction to proceed in complex molecules with various other functionalities. mdpi.com The robust nature of the sulfonyl fluoride group itself allows it to withstand various reaction conditions, such as acidic Boc-deprotection, before its reactivity is unlocked by a specific catalyst. acs.org

Wide Range of Nucleophiles: SuFEx reactions have been successfully demonstrated with a variety of nitrogen- and oxygen-based nucleophiles, including phenols, amines, and imidazoles, to form sulfonates and sulfonamides. researchgate.net The development of chemoselective probes has shown that sulfur(VI) fluorides can react with multiple nucleophilic amino acid residues, including lysine, tyrosine, histidine, and serine, highlighting their potential in chemical biology. nih.gov

This expanding scope ensures that this compound can be incorporated into and react with increasingly complex and functionalized molecules without the need for extensive protecting group strategies.

Precision Control of Regioselectivity and Stereoselectivity in Complex Transformations

As synthetic targets become more complex, the ability to control the precise spatial arrangement of atoms is paramount. Future research will increasingly focus on developing regio- and stereoselective reactions involving sulfonyl fluorides like this compound.

Recent advances in this area include:

Stereoselective Alkene Synthesis: A pyrrolidine-mediated Knoevenagel-type condensation has been developed for the stereoselective construction of novel α-halo-1,3-dienylsulfonyl fluorides, achieving up to 100% Z-selectivity. acs.org Other protocols have achieved remarkable stereoselectivity in the addition of thiols and phenols to alkene precursors to generate functionalized vinyl sulfonyl fluorides. rsc.orgresearchgate.net

Regio- and Stereoselective C-H Functionalization: A transition-metal-free method has been reported for the Friedel–Crafts/elimination reaction of indoles with β,β-dichloro-vinyl sulfonyl fluoride, yielding a broad range of indolyl vinyl sulfonyl fluorides with exclusive stereo- and regioselectivity. acs.org

Visible-Light-Mediated Reactions: Photocatalysis has emerged as a powerful tool for controlled radical reactions. The hydrofluorosulfonylation of terminal alkenes using visible light has been shown to produce the desired products with high stereoselectivity in moderate to good yields. nih.gov

These methodologies provide a foundation for developing transformations that can install the 2-phenylethanesulfonyl group onto complex scaffolds with high fidelity, controlling both the position and three-dimensional orientation of the functional group.

Synergistic Integration of Computational and Experimental Methodologies

The combination of computational modeling and experimental work is a powerful paradigm for accelerating the development of new synthetic methods. For sulfonyl fluoride chemistry, this synergy is crucial for understanding complex reaction mechanisms and rationally designing next-generation catalysts.

Examples of this integrated approach include:

Mechanism Elucidation: Density Functional Theory (DFT) calculations have been instrumental in rationalizing the role of catalysts and reaction pathways. For example, computations helped explain how a calcium triflimide complex activates both an amide and an alkene in a sulfonamidation reaction. acs.org DFT studies have also been used to explore the energetic feasibility of radical chain propagation mechanisms in strain-release functionalization reactions to form N-SF₅ bonds. acs.org

Understanding Reactivity: Computational studies help decipher the fundamental properties that govern reactivity. DFT and Time-Dependent DFT (TD-DFT) methods have been used to understand the fluoride-induced ring-opening process of spiropyran sensors, a process driven by nucleophilic attack similar to the initial step in some SuFEx reactions. nih.gov

Predictive Modeling: By modeling transition states and reaction intermediates, computational chemistry can guide experimental design. Mechanistic studies combining experiments with computation have elucidated key bridged six-membered transition states that enable the synchronous activation of substrates in SuFEx reactions. researchgate.net

For this compound, this integrated approach will enable a deeper understanding of its reactivity, facilitate the design of bespoke catalysts for specific transformations, and predict its behavior in complex chemical and biological systems.

Retrosynthesis Analysis

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Reactant of Route 1
2-Phenylethane-1-sulfonyl fluoride
Reactant of Route 2
Reactant of Route 2
2-Phenylethane-1-sulfonyl fluoride

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.